molecular formula C9H15N3O2S B12980872 (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B12980872
M. Wt: 229.30 g/mol
InChI Key: UBYCWCRCDWNHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with a complex structure, featuring a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via nucleophilic substitution using a suitable alkylating agent.

    Methylthio Substitution: The methylthio group can be introduced through a thiolation reaction using a methylthiolating reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Hydroxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol
  • (4-((2-Methoxyethyl)amino)-2-(ethylthio)pyrimidin-5-yl)methanol
  • (4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol

Uniqueness

(4-((2-Methoxyethyl)amino)-2-(methylthio)pyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

[4-(2-methoxyethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol

InChI

InChI=1S/C9H15N3O2S/c1-14-4-3-10-8-7(6-13)5-11-9(12-8)15-2/h5,13H,3-4,6H2,1-2H3,(H,10,11,12)

InChI Key

UBYCWCRCDWNHHK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC=C1CO)SC

Origin of Product

United States

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